Potassium trifluoro(thiophene-2-carbonyl)borate

Description

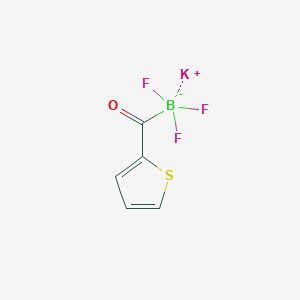

Potassium trifluoro(thiophene-2-carbonyl)borate (synonyms: Potassium 2-thienyltrifluoroborate, CAS 906674-55-3) is an organoboron reagent characterized by a thiophene-2-yl substituent bonded to a trifluoroborate anion counterbalanced by potassium . This compound belongs to the class of potassium trifluoroborate salts, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability, ease of handling, and compatibility with diverse reaction conditions .

Properties

Molecular Formula |

C5H3BF3KOS |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

potassium;trifluoro(thiophene-2-carbonyl)boranuide |

InChI |

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3H;/q-1;+1 |

InChI Key |

XQXVQFBXFWQICM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)C1=CC=CS1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(thiophene-2-carbonyl)borate can be synthesized through the reaction of thiophene-2-carbonyl chloride with potassium trifluoroborate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(thiophene-2-carbonyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- Potassium trifluoro(thiophene-2-carbonyl)borate is extensively used in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boron-containing reagents.

- Its ability to form stable complexes with transition metals enhances its utility in synthetic organic chemistry .

- Synthesis of Heterocyclic Compounds :

- Functionalization of Carbon-Boron Bonds :

Applications in Materials Science

- Conjugated Polymers :

- Electrochemical Devices :

Mechanism of Action

The mechanism by which potassium trifluoro(thiophene-2-carbonyl)borate exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent formation of the desired product through reductive elimination.

Comparison with Similar Compounds

Structural Analogues and Reactivity

Potassium trifluoroborate salts are classified based on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Reactivity Comparison

Key Observations:

- Electron Effects : Thiophene-2-yl substituents may offer intermediate electron-withdrawing characteristics compared to strongly electron-deficient groups (e.g., nitro in 3-nitrophenyltrifluoroborate) or electron-rich systems (e.g., methoxyphenyltrifluoroborate) . This balance could make the thiophene derivative versatile in both electron-rich and electron-poor coupling partners.

- Reactivity in Substitution Reactions : Potassium trifluoro(1H-inden-2-yl)borate demonstrates superior yields (79%) in Brønsted acid-catalyzed substitutions compared to styryl derivatives (54–78%), suggesting that polycyclic aromatic systems enhance stability or transition-state interactions .

- Catalytic Compatibility : Alkenyltrifluoroborates (e.g., hexenyl, styryl) are effective in Ni- or Pd-catalyzed cross-couplings, but their yields depend on steric and electronic factors . The thiophene analogue’s performance in such reactions remains underexplored but is hypothesized to align with heteroaromatic trends.

Stability and Handling

- Thiophene-2-yl Derivative : While explicit stability data are unavailable, analogous potassium trifluoroborates with aromatic substituents (e.g., phenyl, thiophene) generally exhibit good air and moisture stability when stored under inert conditions .

- Comparison with Alkenyl Derivatives : Alkenyltrifluoroborates (e.g., 2-hexenyl, styryl) are prone to decomposition under prolonged heat or exposure to moisture, necessitating cold storage . In contrast, heteroaromatic variants like the thiophene compound likely share higher stability with phenyltrifluoroborates.

Biological Activity

Potassium trifluoro(thiophene-2-carbonyl)borate is a specialized organoboron compound that has garnered significant attention in organic chemistry due to its stability and reactivity. This article explores its biological activity, particularly its potential applications in medicinal chemistry and its interaction with biological systems.

This compound is characterized by the presence of a trifluoroborate group attached to a thiophene-2-carbonyl moiety. Its molecular formula is , with a molecular weight of approximately 218.05 g/mol. The compound can be synthesized through the reaction of thiophene-2-carbonyl chloride with potassium trifluoroborate, utilizing standard organic synthesis techniques .

1. Antimicrobial Properties

Research indicates that organotrifluoroborates, including this compound, exhibit antimicrobial activity. For instance, studies have shown that related compounds can act as inhibitors of serine proteases, which are critical for various bacterial survival mechanisms. These compounds were found to be non-covalent, competitive, and reversible inhibitors of enzymes like trypsin and α-chymotrypsin .

2. Toxicological Studies

A toxicological investigation into potassium thiophene-3-trifluoroborate (a related compound) assessed its effects on liver and kidney function in mice. The study revealed no significant alterations in hepatic and renal lipid peroxidation levels or enzyme activities after administration at various doses (25, 50, and 100 mg/kg). This suggests a favorable safety profile for similar organotrifluoroborates .

3. Pharmacological Applications

The pharmacological potential of this compound is highlighted in its role as a reagent in cross-coupling reactions, essential for synthesizing complex organic molecules used in pharmaceuticals. Its ability to form carbon-carbon bonds involving thiophene derivatives makes it particularly valuable in developing heterocyclic compounds that have therapeutic applications .

Case Studies

-

Inhibition of Mycobacterial Growth

A study focusing on polyketide synthase 13 (Pks13), an essential enzyme for Mycobacterium tuberculosis survival, explored various inhibitors derived from organotrifluoroborates. Although this compound was not directly tested, the structural similarities suggest potential efficacy against tuberculosis . -

Allylation Reactions

This compound has been utilized in allylation reactions involving functionalized aldehydes. These reactions demonstrate its effectiveness in organic synthesis, yielding products with high selectivity and efficiency .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C4H3BF3K | Used for cross-coupling reactions involving thiophenes |

| Potassium thiophene-3-trifluoroborate | C4H3BF3K | Evaluated for toxicological properties |

| Potassium allyltrifluoroborate | C4H6BF3K | Effective in allylation reactions |

Q & A

Q. What are the standard synthetic routes for preparing potassium trifluoro(thiophene-2-carbonyl)borate?

The compound is synthesized via nucleophilic borylation of thiophene-2-carbonyl precursors. A general method involves reacting a thiophene-containing organolithium or Grignard reagent with triisopropyl borate, followed by treatment with potassium hydrogen difluoride (KHF₂) to form the trifluoroborate salt. For example, in analogous systems, aryl lithium intermediates derived from thiophene derivatives react with triisopropyl borate, and subsequent quenching with KHF₂ yields the potassium trifluoroborate product .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

- Multinuclear NMR Spectroscopy : NMR typically shows a quartet around δ -1.7 ppm (J ≈ 32–37 Hz) for the trifluoroborate moiety, while NMR exhibits signals near δ -130 to -136 ppm. and NMR confirm the thiophene and carbonyl connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion and isotopic pattern .

- Infrared (IR) Spectroscopy : Peaks at ~1105 cm and ~1274 cm correspond to B-F and C=O stretches, respectively .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a stable borate reagent in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between thiophene-containing fragments and aryl/heteroaryl halides. The trifluoroborate group enhances stability while maintaining reactivity under mild conditions .

Advanced Research Questions

Q. What challenges arise in using this compound in stereoselective reactions?

The thiophene ring’s electron-rich nature and potential steric hindrance from the carbonyl group can complicate regioselectivity in cross-couplings. For instance, coupling at the thiophene’s α-position may compete with β-substitution. Optimizing ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and reaction temperatures is critical to control selectivity .

Q. How can researchers address conflicting data in reaction yields when using this reagent?

Variability in yields may stem from:

- Moisture Sensitivity : Trifluoroborate salts hydrolyze readily; strict anhydrous conditions and inert atmospheres are essential .

- Purity of Starting Materials : Trace impurities in thiophene precursors (e.g., residual sulfur compounds) can poison catalysts. Recrystallization or column purification of intermediates is recommended .

- Catalyst Loading : Suboptimal Pd catalyst ratios (e.g., <2 mol%) lead to incomplete conversions. Systematic screening of catalyst/ligand systems is advised .

Q. What advanced strategies improve the stability of this compound during storage?

While specific stability data for this compound are limited, general practices for trifluoroborates include:

Q. How does the electronic nature of the thiophene moiety influence its reactivity in cross-couplings?

The thiophene’s electron-rich 2-carbonyl group directs electrophilic attacks to the α-position, but the trifluoroborate’s electron-withdrawing effect can modulate reactivity. Computational studies (DFT) or Hammett parameters may predict regioselectivity trends. Experimental validation via competition reactions between substituted thiophene derivatives is critical .

Methodological Considerations

Q. What analytical techniques resolve ambiguities in NMR spectra of this compound?

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations and confirms the thiophene-borate connectivity .

- Variable Temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., borate anion rotation) .

Q. How can researchers optimize reaction conditions for low-yielding transformations?

- Design of Experiments (DoE) : Screen parameters (temperature, solvent, base) systematically.

- In Situ Monitoring : Use NMR or Raman spectroscopy to track borate consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.